molecular formula C11H12ClNO B1316936 N-allyl-2-chloro-N-phenylacetamide CAS No. 60901-60-2

N-allyl-2-chloro-N-phenylacetamide

Cat. No.: B1316936
CAS No.: 60901-60-2
M. Wt: 209.67 g/mol
InChI Key: QSAYWAKBIPTVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-chloro-N-phenylacetamide: is an organic compound with the molecular formula C11H12ClNO It is a derivative of acetamide, featuring an allyl group, a phenyl group, and a chlorine atom attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-allyl-2-chloro-N-phenylacetamide typically begins with aniline, allyl chloride, and chloroacetyl chloride.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-allyl-2-chloro-N-phenylacetamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • N-allyl-2-chloro-N-phenylacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

  • The compound has potential applications in medicinal chemistry for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-allyl-N-phenylacetamide
  • N,N-dicyclohexyl-2-phenylacetamide
  • N,N-diallyl-2-phenylacetamide
  • N,N-diisobutyl-2-phenylacetamide

Uniqueness:

Properties

IUPAC Name

2-chloro-N-phenyl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAYWAKBIPTVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560011
Record name 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60901-60-2
Record name 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.